molecular formula C11H12N2O B1586415 (5-Methyl-3-phenyl-4-isoxazolyl)methylamine CAS No. 306935-01-3

(5-Methyl-3-phenyl-4-isoxazolyl)methylamine

Cat. No. B1586415
CAS RN: 306935-01-3
M. Wt: 188.23 g/mol
InChI Key: KJGJWCJXSLAKKS-UHFFFAOYSA-N
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Description

(5-Methyl-3-phenyl-4-isoxazolyl)methylamine, or 5-MeO-MiPT, is a hallucinogenic tryptamine that has recently been gaining attention for its potential use in scientific research. It has been used in the study of serotonin receptors, as well as its effects on the central nervous system.

Scientific Research Applications

Synthesis and Chemical Properties

  • Isoxazole derivatives, such as "(5-Methyl-3-phenyl-4-isoxazolyl)methylamine," are explored in synthetic chemistry for creating complex molecular structures. For example, Galenko et al. (2019) developed a synthesis method for α-Aminopyrrole derivatives from 4-methyleneisoxazol-3-ones, highlighting the versatility of isoxazole compounds in synthesizing heterocyclic structures (Galenko et al., 2019).

Pharmacological Applications

  • Isoxazole derivatives have been studied for their pharmacological properties. Although the specific compound "this compound" was not directly mentioned, related compounds have shown potential in pharmacology. For instance, Vanover et al. (2006) investigated N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide as a potent 5-HT2A receptor inverse agonist, indicating the potential of isoxazole derivatives in developing novel therapeutic agents (Vanover et al., 2006).

Material Science and Catalysis

  • Isoxazoles and their derivatives are also explored in material science and catalysis. Akishina et al. (2021) synthesized new methylamine derivatives with 1,2-azole fragments, including isoxazole, and studied their palladium complexes, demonstrating high catalytic activity in the Suzuki reaction in aqueous media (Akishina et al., 2021).

Antimicrobial and Anti-inflammatory Properties

  • The antimicrobial and anti-inflammatory properties of isoxazole derivatives have also been investigated. Vitale et al. (2013) designed a series of diarylisoxazoles that were highly selective cyclooxygenase-1 (COX-1) inhibitors, demonstrating the potential of isoxazole compounds in developing new anti-inflammatory drugs (Vitale et al., 2013).

properties

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGJWCJXSLAKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379846
Record name 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306935-01-3
Record name 4-Aminomethyl-5-methyl-3-phenylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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